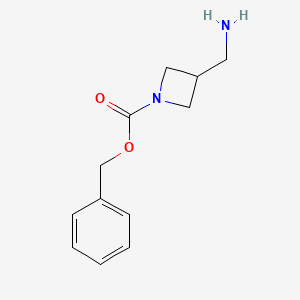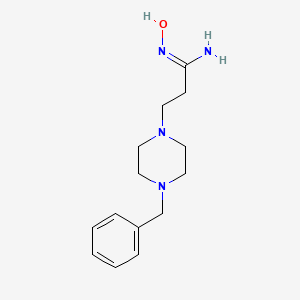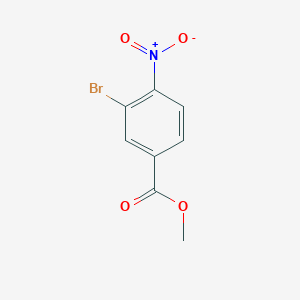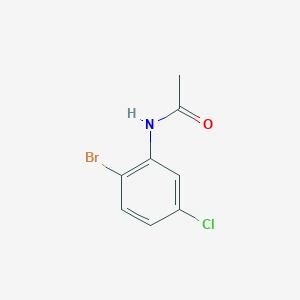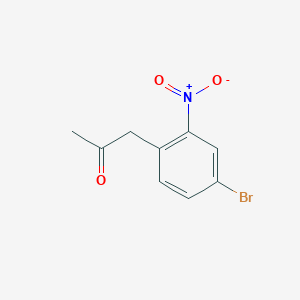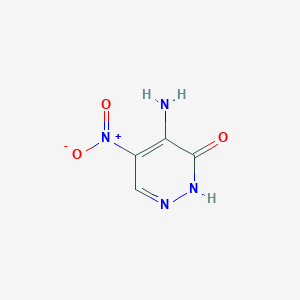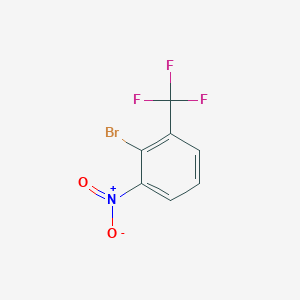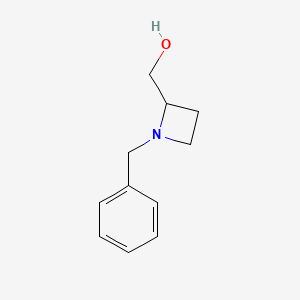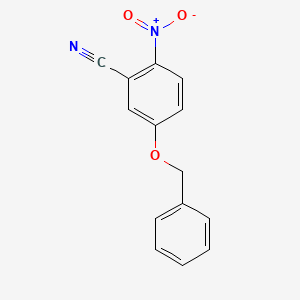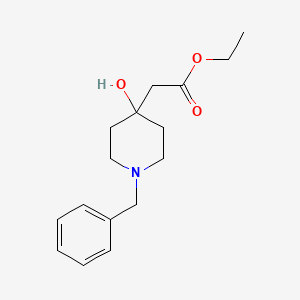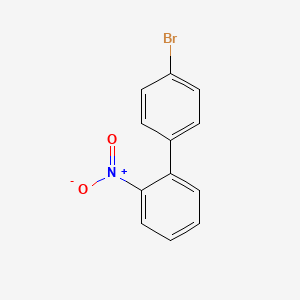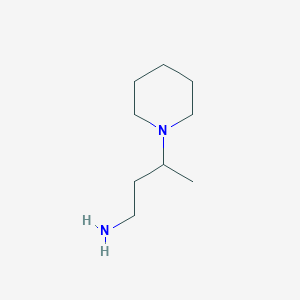
1-(哌啶-1-基)丁烷-1-胺
描述
3-(Piperidin-1-yl)butan-1-amine is an organic compound with the molecular formula C9H20N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a butan-1-amine chain attached to the piperidine ring
科学研究应用
3-(Piperidin-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
生化分析
Biochemical Properties
3-(Piperidin-1-yl)butan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These interactions can modulate the levels of neurotransmitters like dopamine and acetylcholine, influencing neurological functions. Additionally, 3-(Piperidin-1-yl)butan-1-amine can bind to certain receptor proteins, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of 3-(Piperidin-1-yl)butan-1-amine on various cell types and cellular processes are diverse. In neuronal cells, it can influence cell signaling pathways by modulating neurotransmitter levels and receptor activity. This compound has been shown to affect gene expression related to neuroprotection and synaptic plasticity. In non-neuronal cells, 3-(Piperidin-1-yl)butan-1-amine can impact cellular metabolism by interacting with metabolic enzymes, thereby altering energy production and utilization .
Molecular Mechanism
At the molecular level, 3-(Piperidin-1-yl)butan-1-amine exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For example, its interaction with monoamine oxidase can inhibit the breakdown of neurotransmitters, leading to increased levels of these signaling molecules. Additionally, 3-(Piperidin-1-yl)butan-1-amine can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Piperidin-1-yl)butan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Piperidin-1-yl)butan-1-amine can maintain its activity over extended periods, but its efficacy may diminish due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained modulation of cellular processes, although the specific outcomes can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-(Piperidin-1-yl)butan-1-amine in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as neuroprotection and enhanced cognitive function. At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and metabolic disturbances. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant side effects .
Metabolic Pathways
3-(Piperidin-1-yl)butan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s bioavailability and efficacy. Additionally, 3-(Piperidin-1-yl)butan-1-amine can affect metabolic flux and metabolite levels, thereby altering cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of 3-(Piperidin-1-yl)butan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system. The distribution of 3-(Piperidin-1-yl)butan-1-amine within tissues can also influence its therapeutic potential and side effect profile .
Subcellular Localization
The subcellular localization of 3-(Piperidin-1-yl)butan-1-amine is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or synaptic vesicles, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, nuclear localization may enable 3-(Piperidin-1-yl)butan-1-amine to modulate gene expression directly, while mitochondrial localization can influence cellular energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)butan-1-amine typically involves the reaction of piperidine with a suitable butan-1-amine precursor. One common method is the reductive amination of 3-(piperidin-1-yl)butanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 3-(Piperidin-1-yl)butan-1-amine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed, where the precursor is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
化学反应分析
Types of Reactions
3-(Piperidin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines.
作用机制
The mechanism of action of 3-(Piperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
相似化合物的比较
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
N-Methylpiperidine: A methylated derivative of piperidine.
4-(Piperidin-1-yl)butan-1-amine: A structural isomer with the amine group at a different position.
Uniqueness
3-(Piperidin-1-yl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its butan-1-amine chain attached to the piperidine ring allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
属性
IUPAC Name |
3-piperidin-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALHJUKRXXWMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619529 | |
| Record name | 3-(Piperidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32813-36-8 | |
| Record name | 3-(Piperidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


